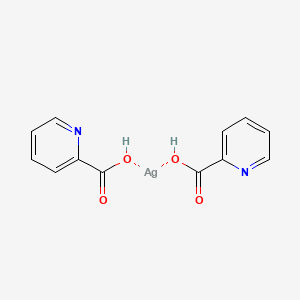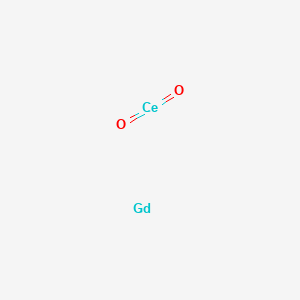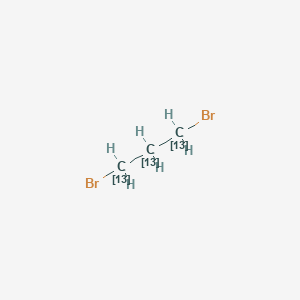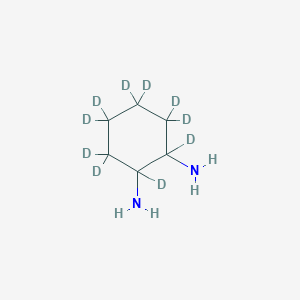
formonitrile;tetrabutylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formonitrile;tetrabutylazanium is a quaternary ammonium compound that is widely used in various chemical processes. It is known for its role as a phase-transfer catalyst, which facilitates the transfer of a reactant from one phase into another where the reaction occurs. This compound is particularly valued for its ability to enhance reaction rates and yields in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Formonitrile;tetrabutylazanium can be synthesized through the alkylation of tributylamine with 1-bromobutane in an inert atmosphere. The reaction is typically carried out in acetonitrile under reflux conditions. The resulting solution is then cooled and mixed with water to precipitate the product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of acetonitrile as a solvent and the maintenance of an inert atmosphere are crucial for the successful production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Formonitrile;tetrabutylazanium undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: It is commonly involved in substitution reactions where it acts as a source of bromide ions.
Common Reagents and Conditions
The compound is often used in reactions with reagents such as silver oxide (Ag2O) and hydrogen bromide (HBr) for substitution reactions. The conditions for these reactions typically involve moderate temperatures and the presence of a suitable solvent .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product is often a different tetrabutylammonium salt .
Aplicaciones Científicas De Investigación
Formonitrile;tetrabutylazanium has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of formonitrile;tetrabutylazanium involves its role as a phase-transfer catalyst. It facilitates the transfer of anionic reactants from the aqueous phase to the organic phase, where the reaction occurs. This enhances the reaction rate and increases the yield of the desired product. The compound interacts with molecular targets such as anionic reactants and helps in their solubilization in the organic phase .
Comparación Con Compuestos Similares
Formonitrile;tetrabutylazanium can be compared with other quaternary ammonium compounds such as:
Tetrabutylammonium bromide: Similar in structure and function, but with different anions.
Tetrabutylammonium fluoride: Used in similar applications but with fluoride as the anion.
Tetrabutylammonium chloride: Another similar compound with chloride as the anion.
These compounds share similar properties and applications but differ in their specific anions, which can influence their reactivity and solubility.
Propiedades
Fórmula molecular |
C17H37N2+ |
|---|---|
Peso molecular |
269.5 g/mol |
Nombre IUPAC |
formonitrile;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.CHN/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2/h5-16H2,1-4H3;1H/q+1; |
Clave InChI |
PIESPMMJCIXOTC-UHFFFAOYSA-N |
SMILES canónico |
CCCC[N+](CCCC)(CCCC)CCCC.C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[5-[5-[5-[5-[5-(2,2-Dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B12056565.png)
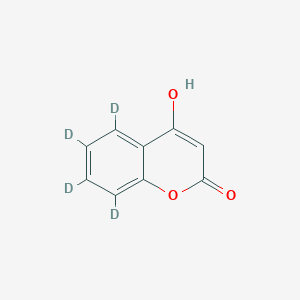

![3-(4-Methoxyphenyl)-2-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B12056576.png)
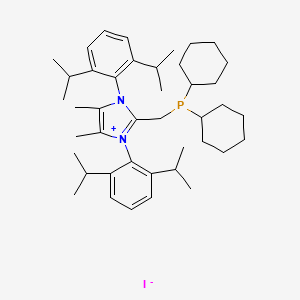

![3,5,8,10,13,15,18,20,23,25,28,30,33,35,36,38,40,42,46,48,50,52,54,56,58,60,62,64-octacosazadocosacyclo[30.3.3.36,7.311,12.316,17.321,22.326,27.22,36.231,38.13,35.15,8.110,13.115,18.120,23.125,28.130,33.140,46.142,64.148,50.152,54.156,58.160,62]heptacontane-39,41,43,44,45,47,49,51,53,55,57,59,61,63-tetradecone;hydrate;hydrochloride](/img/structure/B12056590.png)
